1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a unique combination of azepane, indole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole derivative reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable amine precursor.
Coupling of the Indole and Azepane Derivatives: The final step involves coupling the indole derivative with the azepane derivative using a thiolating agent such as Lawesson’s reagent to form the sulfanylethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, while the azepane ring can provide conformational flexibility. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azepan-1-yl)-4-chlorophthalazine
- 4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one
- Tolazamide
Uniqueness
1-(azepan-1-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)ethan-1-one is unique due to its combination of azepane, indole, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)28-17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZDLHCRZYPPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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